Ciramadol
Ciramadol
Ciramadol is a member of cyclohexanols.
Brand Name:
Vulcanchem
CAS No.:
63269-31-8
VCID:
VC20881267
InChI:
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1
SMILES:
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O
Molecular Formula:
C15H23NO2
Molecular Weight:
249.35 g/mol
Ciramadol
CAS No.: 63269-31-8
Cat. No.: VC20881267
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ciramadol is a member of cyclohexanols. |
|---|---|
| CAS No. | 63269-31-8 |
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | 3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol |
| Standard InChI | InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 |
| Standard InChI Key | UVTLONZTPXCUPU-ZNMIVQPWSA-N |
| Isomeric SMILES | CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O |
| SMILES | CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O |
| Canonical SMILES | CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator